molecular formula C24H20FN3O5S B2498312 (2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866348-18-7

(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

Cat. No. B2498312
CAS RN: 866348-18-7
M. Wt: 481.5
InChI Key: RPQUKTUZOAQENO-PNHLSOANSA-N
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Description

The chromene compound class, including derivatives like the one , is known for a wide range of biological activities and chemical properties. Chromene derivatives have been extensively studied for their pharmacological potential and chemical behavior under various conditions.

Synthesis Analysis

Synthesis methods for chromene derivatives often involve palladium-catalyzed reactions, oxidative cyclization, and methoxycarbonylation processes. These methods provide efficient routes to complex chromene structures with high yields and selectivity. For example, the palladium-catalyzed oxidative cyclization-methoxycarbonylation approach has been used to synthesize heterocyclic derivatives with high yields (Pancrazzi et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which may exhibit various conformations. X-ray crystallography studies reveal that the chromene ring can adopt planar or non-planar conformations depending on the substitution pattern and the nature of the substituents (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. These reactions are influenced by the electronic and steric properties of the substituents on the chromene core. The reactivity of chromene derivatives makes them versatile intermediates in the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the nature of the substituents. For instance, the introduction of fluorine atoms can significantly affect the physical properties by altering the molecular polarity and crystal packing (Sinha et al., 2012).

Scientific Research Applications

Chemical Sensing

Highly Selective Chemosensors : Research on coumarin derivatives, which are structurally similar to the specified compound, has led to the development of highly selective chemosensors for detecting ions like Cu2+ and H2PO4−. These chemosensors exhibit an "on-off-on" fluorescence response, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Meng et al., 2018).

Material Science

Electrochromic and Electrofluorescent Materials : Investigations into polyamides with bis(diphenylamino)-fluorene units, which share a resemblance in molecular functionality with the specified compound, have shown promising applications in creating materials that exhibit dual-switching electrochromic and electrofluorescent properties. These materials are characterized by excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, suggesting their utility in advanced display and sensor technologies (Sun et al., 2016).

Organic Synthesis

Advanced Organic Synthesis Techniques : The synthesis of chromene derivatives, closely related to the compound of interest, showcases the versatility of these compounds in organic synthesis. Techniques such as the one-pot three-component protocol for creating indolyl-4H-chromene-3-carboxamides highlight their potential as intermediates in the synthesis of antioxidant and antibacterial agents, indicating a wide range of applications in pharmaceutical and chemical industries (Subbareddy & Sumathi, 2017).

Environmental Applications

Degradation of Environmental Pollutants : The study on the stability and degradation of fluorotelomer sulfonate, a compound related to perfluoroalkyl and polyfluoroalkyl substances (PFAS), under advanced oxidation processes, suggests potential applications in environmental remediation. The efficient degradation pathways identified for these compounds imply that structurally similar compounds, such as the one , could be explored for their environmental persistence and degradation behavior, contributing to pollution control and environmental protection (Yang et al., 2014).

Future Directions

The study of chromene derivatives is an active area of research due to their presence in many biologically active compounds. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential biological activities .

properties

IUPAC Name

(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQUKTUZOAQENO-PNHLSOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide

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